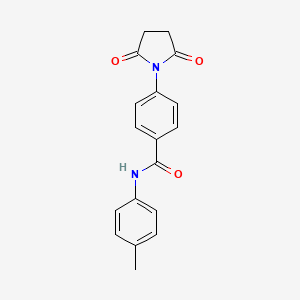
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide, commonly known as DPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPA belongs to the class of N-acyl amino acid hydrolase (NAAA) inhibitors, which are enzymes that play a crucial role in the endocannabinoid system.
作用機序
DPA works by inhibiting the activity of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting this compound, DPA increases the levels of endocannabinoids, which in turn leads to reduced pain and inflammation. Additionally, DPA has been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and improve cognitive function. DPA has also been shown to have anti-angiogenic properties, which means it can prevent the growth of new blood vessels in tumors, leading to reduced tumor growth.
実験室実験の利点と制限
One advantage of using DPA in lab experiments is its specificity for 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide inhibition, which makes it a useful tool for studying the endocannabinoid system. Additionally, DPA has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using DPA in lab experiments is its low solubility in water, which can make it difficult to administer in certain studies.
将来の方向性
There are several future directions for DPA research. One potential area of study is its use in combination with other therapies for cancer treatment. DPA has been shown to have anti-cancer properties, and combining it with other therapies could lead to more effective treatment options. Another area of study is the potential use of DPA in neurodegenerative diseases such as Alzheimer's and Parkinson's. DPA has been shown to improve cognitive function, and further research could explore its potential therapeutic properties in these diseases. Additionally, further research could explore the use of DPA in other diseases such as obesity and diabetes, which are also regulated by the endocannabinoid system.
Conclusion
In conclusion, DPA is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It works by inhibiting the activity of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide, leading to increased levels of endocannabinoids in the body. DPA has been shown to have anti-inflammatory, anti-cancer, and cognitive-enhancing properties. While there are limitations to using DPA in lab experiments, its specificity and low toxicity make it a promising candidate for further research. There are several future directions for DPA research, including its use in combination with other therapies for cancer treatment and its potential use in neurodegenerative diseases.
合成法
The synthesis of DPA involves the reaction of 4-methylbenzoyl chloride with 2,5-pyrrolidinedione in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenylamine to obtain the final product, DPA. The purity of the compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
DPA has been studied extensively for its potential therapeutic properties in various diseases such as pain, inflammation, and cancer. It has been shown to have anti-inflammatory effects by inhibiting the activity of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzamide, which leads to increased levels of endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in pain and inflammation regulation.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-2-6-14(7-3-12)19-18(23)13-4-8-15(9-5-13)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJGYSDDVFMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
![N-(4-{2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B5769425.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)

![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B5769458.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)